2-(3-Bromo-5-(phenylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-5-(phenylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a boronic ester group, which is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-(phenylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Bromination: The starting material, 3-phenylthiophenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-5-phenylthiophenol.
Borylation: The brominated product is then subjected to a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-(phenylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl products.
Oxidation: The boronic ester group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation.
Substituted Phenylthiophenes: Formed through nucleophilic substitution.
Scientific Research Applications
2-(3-Bromo-5-(phenylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications:
Organic Synthesis: As a reagent in Suzuki-Miyaura coupling to form complex organic molecules.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.
Material Science: In the development of organic electronic materials and polymers.
Biological Studies: As a probe in biochemical assays and molecular imaging.
Mechanism of Action
The primary mechanism of action for 2-(3-Bromo-5-(phenylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.
4,4,5,5-Tetramethyl-2-(phenylthio)-1,3,2-dioxaborolane: Similar structure but without the bromine atom.
3-Bromo-5-(phenylthio)phenylboronic Acid: Similar structure but with a boronic acid group instead of a boronic ester.
Uniqueness
2-(3-Bromo-5-(phenylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a bromine atom and a boronic ester group, which provides versatility in various chemical reactions
Properties
CAS No. |
942069-55-8 |
---|---|
Molecular Formula |
C18H20BBrO2S |
Molecular Weight |
391.1 g/mol |
IUPAC Name |
2-(3-bromo-5-phenylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H20BBrO2S/c1-17(2)18(3,4)22-19(21-17)13-10-14(20)12-16(11-13)23-15-8-6-5-7-9-15/h5-12H,1-4H3 |
InChI Key |
QLGBIRSPZGMGCY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.